molecular formula C16H10BrClN2O2 B11537810 (4Z)-4-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione

(4Z)-4-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11537810
M. Wt: 377.62 g/mol
InChI Key: OIMYEUGBINLUFN-ZROIWOOFSA-N
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Description

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves the condensation of 3-bromobenzaldehyde with 4-chlorophenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)PYRAZOLIDINE-3,5-DIONE
  • (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE
  • (4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE

Uniqueness

The uniqueness of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(4-CHLOROPHENYL)PYRAZOLIDINE-3,5-DIONE lies in its specific substitution pattern on the aromatic rings. The presence of both bromine and chlorine atoms imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.62 g/mol

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C16H10BrClN2O2/c17-11-3-1-2-10(8-11)9-14-15(21)19-20(16(14)22)13-6-4-12(18)5-7-13/h1-9H,(H,19,21)/b14-9-

InChI Key

OIMYEUGBINLUFN-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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